3,8-Dioxabicyclo[3.2.1]octane-2,4-dione
Description
Overview of Dioxabicyclo[x.y.z]octane Frameworks in Organic Chemistry
Within the broader category of bridged bicyclic systems, dioxabicyclo[x.y.z]octane frameworks are heterocyclic compounds characterized by an eight-membered bicyclic structure containing two oxygen atoms. The numbers x, y, and z in the nomenclature denote the lengths of the bridges connecting the two bridgehead carbons. These frameworks are found in a variety of natural products and are valuable building blocks in synthetic chemistry.
Different isomers exist depending on the placement of the oxygen atoms and the bridge lengths, such as 6,8-dioxabicyclo[3.2.1]octane and 2,8-dioxabicyclo[3.3.1]nonane. rsc.orgontosight.ai The 6,8-dioxabicyclo[3.2.1]octane core, for instance, is a signature structural element in potent antibiotics like (+)-sorangicin A. acs.orgnih.gov The synthesis and chemical manipulation of these frameworks are of considerable interest to chemists for creating complex molecules with specific biological activities. ontosight.ainih.gov The inherent stereochemistry and functional group compatibility of these bicyclic ethers and lactones make them versatile intermediates.
Structural Classification and Unique Features of the 3,8-Dioxabicyclo[3.2.1]octane Core
The 3,8-Dioxabicyclo[3.2.1]octane core is a specific arrangement within the dioxabicyclooctane family. The nomenclature "[3.2.1]" indicates that the two bridgehead atoms are connected by three bridges containing three, two, and one atom(s), respectively. The "3,8-Dioxa" prefix specifies that oxygen atoms are located at positions 3 and 8 of the bicyclic system.
Below is a table summarizing key identifiers for the subject compound.
| Identifier | Value |
| IUPAC Name | 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione |
| Molecular Formula | C₆H₆O₄ |
| Molecular Weight | 142.11 g/mol |
| CAS Number | 54885-06-2 |
| SMILES | C1CC2C(=O)OC(=O)C1O2 |
Data sourced from Biosynth biosynth.com and BLDpharm bldpharm.com
Contemporary Relevance of Bicyclic Lactone and Dione (B5365651) Architectures in Chemical Research
Bicyclic lactones and diones are prominent structural motifs in a vast array of natural products and biologically active molecules. nature.comnih.gov Their prevalence has made them attractive targets for synthetic chemists, not only due to their biological significance but also because they serve as versatile intermediates for the construction of more complex molecular frameworks. nih.govresearchgate.net
Bicyclic lactones are key features in numerous natural products, including terpenoids and other bioactive compounds. nih.gov The development of novel synthetic methods to access these structures efficiently is an active area of research. nature.comnih.gov For example, palladium-catalyzed protocols have been developed to construct unsaturated bicyclic lactones from simple carboxylic acids in a single step. nih.gov
Similarly, bicyclic dione compounds have garnered significant attention in medicinal chemistry. Recent research has described novel bicyclic dione compounds as potential inhibitors of KRAS, a key protein family involved in regulating cell growth and a frequent driver in many forms of cancer. nih.gov The development of efficient synthetic routes to various bicyclic 1,3-diones is crucial for creating potent inhibitors for targets such as the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is relevant in the development of herbicides. researchgate.net The rigid bicyclic scaffold allows for the precise spatial arrangement of functional groups, which is critical for effective interaction with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
3,8-dioxabicyclo[3.2.1]octane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-5-3-1-2-4(9-3)6(8)10-5/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKUPEWYMBTCJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(=O)C1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540466 | |
| Record name | 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54885-06-2 | |
| Record name | 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Construction of the 3,8 Dioxabicyclo 3.2.1 Octane 2,4 Dione Framework
Strategies for De Novo Synthesis of the 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione Skeleton
The direct construction of the this compound core from acyclic or simple cyclic precursors offers an elegant and efficient approach. These de novo strategies often employ powerful bond-forming reactions to assemble the bicyclic system in a controlled manner.
Cycloaddition Reactions in Bridged Acetal (B89532) Synthesis
Cycloaddition reactions are a cornerstone of modern organic synthesis, allowing for the rapid construction of complex cyclic systems. In the context of bridged acetal synthesis, intramolecular [3+2] nitrone cycloadditions have proven to be a highly regio- and diastereoselective method for creating bicyclo[3.2.1]octane scaffolds. This strategy often involves the reaction of vinylogous carbonates with N-substituted hydroxylamine (B1172632) hydrochlorides, proceeding through a 1,3-dipolar nitrone cycloaddition under catalyst-free conditions to yield bicyclic isoxazolidines. These intermediates can then be further transformed into the desired dioxabicyclic systems. The rigid nature of the bicyclo[3.2.1]octane-2,4-dione framework also makes it a suitable substrate for various cycloaddition reactions, leading to the formation of more complex polycyclic structures.
Intramolecular Cyclization Approaches for Dioxabicyclic Systems
Intramolecular cyclization represents a powerful strategy for the formation of cyclic and bicyclic molecules. A key transformation in the synthesis of the 3,8-dioxabicyclo[3.2.1]octane core of the zaragozic acids is the dirhodium(II)-catalyzed intramolecular C-H bond insertion of a 2-diazoacetyl-1,3-dioxane. nih.gov This pivotal reaction generates four of the six stereocenters present in the core structure with a high degree of control. nih.gov Another approach involves the acid-catalyzed intramolecular hydroamination of alkenylamines, which is a common method for synthesizing pyrrolidine (B122466) and pyrroline (B1223166) derivatives that can be analogous to dioxabicyclic systems. acs.org
Cascade and Domino Reactions in Bicyclic Dione (B5365651) Formation
Cascade and domino reactions offer a highly efficient and atom-economical approach to synthesizing complex molecules like this compound in a single synthetic operation without isolating intermediates. For instance, a glycine-catalyzed direct domino synthesis has been developed for 6-imino-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitriles in an aqueous medium, providing excellent yields and diastereoselectivities. rsc.org This highlights the potential of domino reactions for the environmentally friendly synthesis of related dioxabicyclic structures. Similarly, hypervalent iodine-mediated domino reactions have been used to synthesize 6,8-dioxa-3-azabicycle[3.2.1]octane derivatives from β-keto allylamines through an oxidation-cyclization cascade. nih.gov Tandem Michael-Aldol reactions have also been employed to create diverse [3.2.1]bicyclo compounds with good to high yield and stereoselectivity. ucl.ac.uk
Precursor-Based Synthetic Routes to this compound and its Analogues
The use of readily available and stereochemically defined precursors, such as carbohydrates and amino acid derivatives, provides a powerful alternative for the synthesis of this compound and its analogues. These approaches leverage the inherent chirality of the starting materials to construct the target molecule with high stereocontrol.
Derivatization of Carbohydrate Precursors for Bicyclic Ether Synthesis
Carbohydrates are abundant and enantiomerically pure starting materials that are well-suited for the synthesis of complex chiral molecules, including bicyclic ethers. The 6,8-dioxabicyclo[3.2.1]octane skeleton, a related bicyclic ether system, is found in the structure of many biologically important natural products. nih.gov Synthetic methodologies have been developed for the construction of this framework from carbohydrate-derived precursors. For example, a radical cascade approach involving a 1,5-hydrogen atom transfer followed by a Surzur–Tanner rearrangement has been successfully applied to C-glycosyl compounds to form 4-deoxy-6,8-dioxabicyclo[3.2.1]octane scaffolds. nih.gov Furthermore, the cellulose-derived compound levoglucosenone (B1675106), which possesses a 6,8-dioxabicyclo[3.2.1]octane structure, serves as a versatile chiral starting material for the synthesis of various derivatives. researchgate.netbeilstein-journals.org Skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols, derived from levoglucosenone, can lead to the formation of the 3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.org
Asymmetric Synthetic Approaches to Enantiomerically Enriched 3,8-Dioxabicyclo[3.2.1]octane
The synthesis of enantiomerically enriched bicyclo[3.2.1]octane scaffolds is a significant challenge due to the rigid, three-dimensional structure and multiple stereocenters. While literature specifically detailing the asymmetric synthesis of this compound is limited, strategies employed for analogous bicyclic systems provide a roadmap for potential approaches.
One notable method for accessing the core 3,8-dioxabicyclo[3.2.1]octane ring system involves a skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols. beilstein-journals.org This rearrangement is promoted by reagents like thionyl chloride or under Appel conditions. The stereochemistry of the starting alcohol dictates the migration pathway; an equatorial hydroxyl group at the C4 position leads to the migration of the O8 oxygen atom, forming the 3,8-dioxabicyclo[3.2.1]octane framework. beilstein-journals.org To achieve enantiomeric enrichment, this strategy would necessitate the use of a chiral starting material, such as levoglucosenone, which is derived from cellulose (B213188). beilstein-journals.org
General strategies for the asymmetric synthesis of other bicyclo[3.2.1]octane cores often rely on enantioselective desymmetrization of prochiral 1,3-diketones or organocatalytic domino reactions. For instance, quinine-derived thiourea (B124793) catalysts have been used to produce polysubstituted chiral bicyclo[3.2.1]octanes from β,γ-unsaturated amides and 1,3-ketoesters. Such catalytic systems could potentially be adapted for the construction of the this compound core.
The table below summarizes potential asymmetric strategies based on related scaffolds.
| Strategy | Precursors | Catalyst/Reagent | Key Feature |
| Skeletal Rearrangement | Chiral 6,8-dioxabicyclo[3.2.1]octan-4-ols | Thionyl Chloride / Appel Conditions | Stereospecific oxygen migration dependent on precursor's stereochemistry. beilstein-journals.org |
| Organocatalytic Domino Reaction | β,γ-Unsaturated esters, 1,3-dicarbonyl compounds | Chiral amine or thiourea catalysts | Cascade reaction creates multiple stereocenters in a single operation. |
| Enantioselective Desymmetrization | Prochiral cyclic 1,3-diketones | Chiral catalysts | A single transformation establishes multiple stereocenters with high enantioselectivity. |
Solid-Phase Synthesis and Combinatorial Chemistry for Dioxabicyclo[3.2.1]octane Scaffolds
Solid-phase synthesis and combinatorial chemistry are pivotal for drug discovery, enabling the rapid generation of large libraries of related compounds. While direct solid-phase synthesis of this compound is not extensively documented, methodologies developed for the closely related 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold (often referred to as BTAa or BTKa scaffolds) provide a robust template for such applications. researchgate.netnih.gov These scaffolds serve as peptidomimetics, mimicking the structure of dipeptides. mdpi.com
The solid-phase synthesis of these scaffolds typically involves a multi-component reaction where building blocks are sequentially added to a resin-bound substrate. One established method involves the combination of three components: amines, α-halo-acetophenones, and sugar or tartaric acid derivatives. nih.gov By anchoring one of these components to the solid support, a library of diverse bicyclic compounds can be generated. nih.gov This approach is compatible with a wide range of amines and substituted α-halo-acetophenones, demonstrating its utility in creating focused libraries for screening. nih.gov
The general workflow for the solid-phase synthesis of these scaffolds is outlined below:
| Step | Description | Reactants | Support |
| 1. Anchoring | One of the key building blocks is attached to a solid support (resin). | e.g., Tartaric acid derivative | Polystyrene resin |
| 2. Coupling | The subsequent building blocks are added in solution and react with the resin-bound component. | Amines, α-halo-acetophenones | Resin-bound intermediate |
| 3. Cyclization | An intramolecular reaction is induced to form the bicyclic core structure. | Base or acid catalyst | Resin-bound linear precursor |
| 4. Cleavage | The final product is cleaved from the solid support. | e.g., Trifluoroacetic acid (TFA) | Purified bicyclic scaffold |
This combinatorial approach allows for the systematic variation of substituents on the bicyclic core, which is crucial for structure-activity relationship (SAR) studies in drug development. researchgate.netmdpi.com The resulting libraries of 3-aza-6,8-dioxabicyclo[3.2.1]octane derivatives have been used to identify new modulators of cell growth and potential enzyme inhibitors. mdpi.com
Mechanistic Investigations of Chemical Transformations Involving the 3,8 Dioxabicyclo 3.2.1 Octane 2,4 Dione System
Reaction Pathways and Transition State Analysis of Ring-Opening Processes
The dione (B5365651) functionality of 3,8-dioxabicyclo[3.2.1]octane-2,4-dione is a cyclic anhydride (B1165640). The ring-opening of this anhydride moiety is a fundamental transformation, typically initiated by nucleophilic attack on one of the electrophilic carbonyl carbons.
Hydrolysis Pathway: The hydrolysis of cyclic anhydrides to their corresponding dicarboxylic acids is a key ring-opening process. Mechanistic studies on various cyclic anhydrides reveal a common pathway involving the interaction of a water molecule with the anhydride ring. nih.gov The reaction proceeds through a transition state where the C-O bridging bonds of the anhydride are weakened, leading to the formation of two carboxylic acid groups. nih.gov
Computational modeling using semi-empirical molecular orbital methods has been employed to determine the reaction pathways and activation barriers for the hydrolysis of several cyclic anhydrides. nih.gov The process typically involves:
Hydrogen bonding of a water molecule to the anhydride.
Weakening of the bridging C-O bonds.
Dissociation of the water molecule to form two carboxyl groups, thus opening the ring. nih.gov
Activation energies for the hydrolysis of anhydrides such as maleic, succinic, and norbornene anhydride have been calculated to be in the range of +34 to +48 kcal/mol. nih.gov While specific transition state analysis for this compound is not extensively documented, these studies provide a foundational mechanistic model for its expected hydrolytic ring-opening. The inherent ring strain in the bicyclic system may influence the activation energy for this process. acs.org
| Anhydride | Calculated Activation Energy (Ea) for Hydrolysis (kcal/mol) |
| Maleic Anhydride | +34.3 |
| Tetrahydrophthalic Anhydride | +40.6 |
| Norbornene Anhydride | +43.1 |
| Itaconic Anhydride | +45.9 |
| Succinic Anhydride | +47.7 |
| Data sourced from computational modeling studies on cyclic anhydride hydrolysis. nih.gov |
Rearrangement Reactions of Bicyclo[3.2.1]octane Derivatives
Skeletal rearrangements provide a powerful method for accessing the 3,8-dioxabicyclo[3.2.1]octane core from other isomers. Notably, the 6,8-dioxabicyclo[3.2.1]octane system can undergo rearrangement to form the 3,8-dioxabicyclo[3.2.1]octane skeleton under specific conditions. beilstein-journals.orgnih.gov
This transformation has been observed in a series of 6,8-dioxabicyclo[3.2.1]octan-4-ols when treated with reagents like thionyl chloride (SOCl₂) in pyridine or under Appel conditions. nih.govbeilstein-archives.org The reaction involves a migration of an oxygen atom from the acetal (B89532) to the neighboring C4-position. nih.gov The probable mechanism proceeds through the formation of a chlorosulfite or an alkoxytriphenylphosphonium intermediate. Subsequent heating promotes the extrusion of SO₂ or triphenylphosphine oxide with a concerted migration of the neighboring oxygen (O8), leading to an intermediate oxocarbenium ion that is then trapped by a chloride ion. beilstein-archives.org
The stereochemistry of the alcohol at the C4 position is a critical determinant of the reaction outcome. For the 3,8-dioxabicyclo[3.2.1]octane system to form, the C4-hydroxyl group must be in an equatorial position, which aligns the migrating oxygen (O8) with the σ* orbital of the C4-O bond. nih.gov If the hydroxyl group is axial, a different rearrangement occurs, leading to 2,4-dioxabicyclo[2.2.2]octanes. nih.gov
| Precursor System | Reagents | Key Intermediate | Product System | Ref. |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ol (equatorial OH) | SOCl₂, pyridine | Chlorosulfite | 2-Chloro-3,8-dioxabicyclo[3.2.1]octane | beilstein-journals.orgnih.gov |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ol (equatorial OH) | CBr₄, PPh₃ (Appel conditions) | Alkoxytriphenylphosphonium | 2-Bromo-3,8-dioxabicyclo[3.2.1]octane | nih.gov |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ol (equatorial OH) | Diethylaminosulfur trifluoride (DAST) | Fluoroalkoxy-sulfurane | 2-Fluoro-3,8-dioxabicyclo[3.2.1]octane | nih.gov |
Nucleophilic and Electrophilic Reactivity Profiles of the Dione Functionality
The chemical reactivity of this compound is dominated by the cyclic anhydride (dione) functionality.
Nucleophilic Reactivity: The carbonyl carbons of the anhydride are highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the ring-opening reactions discussed previously. Soft nucleophiles are particularly effective in 1,4-conjugate addition reactions with activated alkynes, which share mechanistic principles with nucleophilic attacks on carbonyls. acs.org The reaction of the anhydride with nucleophiles such as alcohols, amines, and organometallic reagents would lead to the formation of monoesters, amides, or ketones, respectively, along with a carboxylic acid. The rigid, strained nature of the bicyclic framework may enhance the reactivity of the carbonyl groups compared to acyclic anhydrides. nih.gov
Electrophilic Reactivity: While the primary reactivity is nucleophilic attack at the carbonyls, the oxygen atoms of the anhydride and the bicyclic ether can act as Lewis bases, coordinating to protons or Lewis acids. This activation can further enhance the electrophilicity of the carbonyl carbons, facilitating nucleophilic attack even by weak nucleophiles. For instance, acid catalysis is a common strategy for the hydrolysis or alcoholysis of anhydrides and esters. masterorganicchemistry.com
Cycloaddition Chemistry and its Potential in Functionalizing the Bicyclic Core
While cycloaddition reactions are a common strategy for the synthesis of dioxabicyclo[3.2.1]octane systems, their application in the subsequent functionalization of a pre-formed this compound core is less documented. nih.govresearchgate.net In principle, the bicyclic core possesses sites that could participate in cycloaddition reactions, although the anhydride moiety itself is generally not a reactive dienophile or dipole.
Potential, though less explored, pathways for functionalization could involve the generation of reactive intermediates from the bicyclic dione. For example, selective reduction and elimination reactions could introduce unsaturation into the bicyclic core, creating an alkene or diene that could then undergo cycloaddition reactions (e.g., Diels-Alder or 1,3-dipolar cycloadditions) to install additional rings or functional groups. Such a strategy would provide a powerful tool for building molecular complexity on the rigid 3,8-dioxabicyclo[3.2.1]octane scaffold.
Chemo- and Stereoselective Functionalization of the Bicyclic System
The rigid conformational nature of the 3,8-dioxabicyclo[3.2.1]octane system makes it an excellent candidate for stereoselective reactions, where reagents approach the molecule from the less sterically hindered face.
Chemoselectivity: The two carbonyl groups of the anhydride are chemically equivalent in the parent compound, but in substituted derivatives, they could exhibit different reactivity, allowing for chemoselective transformations. For instance, a bulky substituent on the bicyclic frame could direct a nucleophilic attack to the more accessible carbonyl group. Furthermore, the functional groups present (ether and anhydride) offer opportunities for chemoselective reactions. A reducing agent like sodium borohydride might selectively reduce the anhydride carbonyls, while leaving the ether linkage intact.
Stereoselectivity: Stereoselective functionalization is a key aspect of utilizing such bicyclic scaffolds. nih.gov For example, the reduction of the dione to the corresponding diol could proceed with high stereoselectivity, governed by the steric hindrance of the bicyclic framework. Similarly, reactions at the α-carbons to the carbonyls, via enolate formation, would likely exhibit high diastereoselectivity upon quenching with an electrophile, due to the rigid structure controlling the trajectory of the incoming electrophile. The development of highly chemo-, regio-, and stereoselective methods is crucial for the synthesis of complex molecules. nih.gov
Advanced Spectroscopic Methodologies for the Structural Elucidation and Stereochemical Assignment of 3,8 Dioxabicyclo 3.2.1 Octane 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the configuration and conformation of 3,8-dioxabicyclo[3.2.1]octane systems. Analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations, provides detailed insights into the molecule's three-dimensional structure in solution.
For derivatives of the closely related 6,8-dioxabicyclo[3.2.1]octane scaffold, specific proton and carbon chemical shifts are indicative of the bicyclic system. For instance, in one derivative, the anomeric proton of a hemiacetal appears at approximately 1.1 ppm upfield relative to the corresponding chloride. beilstein-journals.org In another case, a chloroacetal carbon signal is observed around δ ≈92 ppm, an upfield shift of about 10 ppm compared to the acetal (B89532) carbon in the starting material. beilstein-journals.org Such shifts are highly sensitive to the electronic environment and stereochemistry of the nuclei.
Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly powerful for determining relative stereochemistry. NOESY experiments detect through-space interactions between protons that are in close proximity. For example, in a related spiro compound, a NOESY peak between a specific proton (H-3) and a methyl group at another carbon (C-9) confirmed their cis relative configuration. frontiersin.org The absence of a correlation between the methyl group and another proton (H-7) further suggested an equatorial orientation for the methyl group. frontiersin.org Similarly, in a morpholinone derivative, key NOESY peaks between H-3 and a methyl group at C-2, and a strong interaction between H-6 and the same methyl group, established a trans arrangement and an axial orientation for the methyl group. nih.gov These types of correlations are crucial for mapping the spatial arrangement of substituents on the bicyclic core.
The conformation of the bicyclic rings can also be inferred from NMR data. For the bicyclo[3.1.0]hexane ring system, a related structure, boat-like conformers were found to be significantly more stable than chair-like conformers. nih.gov The stability was largely influenced by the number and strength of intramolecular hydrogen bonds. nih.gov While specific data for 3,8-dioxabicyclo[3.2.1]octane-2,4-dione is not detailed in the provided search results, the principles of conformational analysis using NMR would be directly applicable.
Detailed ¹H and ¹³C NMR data for a variety of substituted 6,8-dioxabicyclo[3.2.1]octane derivatives have been reported, providing a reference for assigning spectra of new analogues. beilstein-journals.org
Table 1: Representative ¹H and ¹³C NMR Data for Related Bicyclic Systems
| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |
| (1S,4R,5R)-4-chloro-6,8-dioxabicyclo[3.2.1]octane | ¹H | 5.39 (br s, 1H), 4.57–4.53 (m, 1H), 3.94 (dd, 1H), 3.88–3.86 (m, 1H), 3.83 (ddd, 1H), 2.36–2.22 (m, 2H), 1.89–1.85 (m, 1H), 1.45–1.41 (m, 1H) | J = 7.2, 0.7; J = 7.2, 5.1, 1.2 | beilstein-journals.org |
| (1S,4R,5R)-4-chloro-6,8-dioxabicyclo[3.2.1]octane | ¹³C | 101.6, 73.4, 67.3, 54.8, 24.4, 24.3 | N/A | beilstein-journals.org |
| Chloroacetal derivative | ¹³C | ≈92 | N/A | beilstein-journals.org |
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. nih.govschrodinger.com VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions, providing a stereochemically sensitive spectrum. biotools.us The absolute configuration is established by comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a specific enantiomer, typically using Density Functional Theory (DFT). biotools.usrsc.org
This method has been successfully applied to various bicyclic systems to unambiguously assign their absolute stereochemistry. researchgate.net For instance, the absolute configuration of a bicyclo[3.1.0]hexane derivative was determined with high confidence by comparing experimental VCD, ORD, and ECD spectra with DFT simulations. nih.gov VCD has proven advantageous over electronic CD for analyzing diastereomers. rsc.org
The process involves several key steps:
Experimental Measurement : The VCD spectrum of the chiral molecule is measured in a suitable solvent, such as CDCl₃. biotools.us
Computational Modeling : The VCD spectrum for one enantiomer is calculated ab initio. biotools.us This requires a conformational search to identify low-energy conformers, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of these conformers. nih.gov
Spectral Comparison : The experimental spectrum is compared to the calculated spectrum. A good match confirms the absolute configuration of the enantiomer used in the calculation. schrodinger.com The spectrum of the other enantiomer is simply the mirror image. biotools.us
VCD is particularly valuable as it does not require crystallization of the sample, a prerequisite for X-ray crystallography, and can be performed on neat liquids, oils, or solutions. biotools.us Its application to natural products with intricate molecular scaffolds has become increasingly common, offering a reliable method for stereochemical elucidation. rsc.org
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map is generated, revealing the exact positions of atoms and thus the molecule's bond lengths, bond angles, and absolute stereochemistry.
This technique has been instrumental in confirming the configuration of various bicyclo[3.2.1]octane derivatives. For example, the structure and configuration of hemiacetal derivatives of the 6,8-dioxabicyclo[3.2.1]octane system have been confirmed in the solid state using X-ray crystallography. beilstein-journals.orgbeilstein-journals.org In another study, two distinct solid-state structures (polymorphs) of a complex spirobicyclic dione (B5365651) containing a 6,8-dioxabicyclo[3.2.1]octane moiety were characterized, revealing how weak C-H···O hydrogen bonds stabilize the different crystal lattices. sci-hub.se
The crystal structure of a related dichlorinated bicyclo[2.2.2]octane derivative was determined to confirm the incorporation and configuration of chlorine atoms. iucr.org The analysis provided precise C-C bond lengths (ranging from 1.525(2) to 1.552(2) Å) and confirmed the trans arrangement of the chlorine atoms. iucr.org
Table 2: Example Crystallographic Data for a Related Bicyclic Compound
| Parameter | Value | Reference |
| Compound | rac-(2R,3S,5S,6R,7S,8S)-7,8-Dichlorobicyclo[2.2.2]octane-2,3,5,6-tetrayl tetraacetate | iucr.org |
| Formula | C₁₆H₂₀Cl₂O₈ | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P 2₁/a | iucr.org |
| a (Å) | 10.1061 (3) | iucr.org |
| b (Å) | 13.3383 (4) | iucr.org |
| c (Å) | 14.2229 (3) | iucr.org |
| β (°) | 90.189 (2) | iucr.org |
| V (ų) | 1917.21 (9) | iucr.org |
Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and integrity of a compound and to gain structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. beilstein-journals.org
For derivatives of the 6,8-dioxabicyclo[3.2.1]octane system, HRMS using electrospray ionization (ESI) with a time-of-flight (TOF) detector has been used to confirm calculated molecular formulas, with observed masses typically matching within 5 ppm. beilstein-journals.org For example, a derivative with the formula C₁₄H₁₇O₃ showed a calculated m/z for [M+H]⁺ of 233.1172, with the found value being 233.1187. beilstein-journals.org
The fragmentation patterns observed in MS, particularly under electron ionization (EI), can provide diagnostic ions that are characteristic of the molecular structure. For the parent bicyclo[3.2.1]octane-2,4-dione, the molecular ion peak is observed at m/z 138.068, with key fragments at m/z 110 (corresponding to the loss of carbon monoxide, CO) and m/z 82. Analysis of fragmentation pathways helps in elucidating the connectivity of the molecule. In complex polyfunctional compounds, characteristic losses of small neutral molecules like water (H₂O) or functional groups can help identify the presence of hydroxyl or carboxyl groups. aip.org
In some cases, molecular ions may not be observed, and only fragments corresponding to hydrolyzed material are seen, which can also provide indirect structural information. beilstein-journals.org Liquid chromatography coupled with mass spectrometry (LC-MS) is often employed for the analysis of complex mixtures and to obtain mass spectra of individual components. nih.gov
Theoretical and Computational Chemistry Approaches to Elucidate the Electronic Structure and Reactivity of 3,8 Dioxabicyclo 3.2.1 Octane 2,4 Dione
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Properties
Density Functional Theory (DFT) has become a cornerstone in the computational investigation of bicyclic compounds, providing a robust balance between accuracy and computational expense for analyzing geometric and electronic structures. For a molecule like 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione, DFT calculations are instrumental in determining its most stable three-dimensional conformation. The process begins with geometric optimization, where the molecule's energy is minimized with respect to the positions of its atoms, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles. Hybrid functionals, particularly B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p), are commonly employed for these calculations as they have been shown to accurately reproduce the geometries of various drug-like molecules and organic compounds. researchgate.netnih.govresearchgate.net
Once the optimized geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more likely to be reactive. Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the electron density distribution and identifies regions susceptible to electrophilic and nucleophilic attack. nih.gov Other key electronic properties, such as ionization potential, electron affinity, electronegativity, and chemical hardness, can be derived from the orbital energies, providing a comprehensive electronic profile of the molecule. nih.gov
| Parameter | Common Choice/Method | Information Yielded |
|---|---|---|
| Method | Density Functional Theory (DFT) | Electronic structure, energy, molecular properties |
| Functional | B3LYP, PBE, M06-2X | Approximation of the exchange-correlation energy |
| Basis Set | 6-31G*, 6-311++G(d,p), aug-cc-pVDZ | Mathematical description of atomic orbitals |
| Calculation Type | Geometry Optimization | Lowest energy structure, bond lengths, angles |
| Property Calculation | Frequency, Population Analysis (NBO, Mulliken) | Vibrational modes, atomic charges, orbital interactions |
| Solvent Model | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on the molecule |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape and dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can reveal how the bicyclic ring system flexes and adopts different conformations, such as chair, boat, or twist-boat forms, in a solution or condensed phase. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of atoms over a specific time interval. nih.gov
By analyzing this trajectory, researchers can identify the most stable and frequently occurring conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions. MD simulations are particularly valuable for studying intermolecular interactions. For instance, by simulating the bicyclic dione (B5365651) in a solvent like water, one can observe the formation and dynamics of hydrogen bonds between the carbonyl oxygens of the dione and surrounding water molecules. These simulations provide detailed, atomistic insights into solvation shells and how the solvent environment influences the molecule's conformational preferences. researchgate.net The combination of MD with quantum mechanical methods can further enhance the accuracy of these predictions, offering a more complete picture of the molecule's behavior in a realistic environment. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling in Analogous Bicyclic Systems
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.orgjocpr.com While specific QSAR studies on this compound are not extensively documented, the methodology is widely applied to analogous bicyclic systems in drug discovery and toxicology. nih.gov QSAR models are built on the principle that the activity of a molecule is a function of its physicochemical properties and structural features. researchgate.net
The process involves several key steps. First, a dataset of structurally related compounds with known activities is collected. For each molecule, a set of numerical parameters, known as molecular descriptors, is calculated. These descriptors can encode various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment, atomic charges from DFT), and hydrophobic (e.g., logP) properties. jocpr.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed biological activity. researchgate.netresearchgate.net Once validated, the QSAR model can be used to predict the activity of new, untested compounds with similar bicyclic scaffolds, thereby guiding the design of more potent analogues and prioritizing candidates for synthesis and experimental testing. jocpr.comnih.gov
Reaction Mechanism Studies Using Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, which contains a cyclic anhydride-like functionality, these methods can be used to study various potential reactions, such as hydrolysis, aminolysis, or ring-opening polymerization. Computational studies can map the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net
Spectroscopic Property Prediction and Validation through Computational Models
Computational models provide a powerful means to predict various spectroscopic properties, which can be used to validate experimentally determined structures or to assign the absolute configuration of chiral molecules. researchgate.net DFT calculations are widely used to predict vibrational spectra, such as infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, one can obtain the vibrational frequencies and their corresponding intensities. These computed spectra can be compared directly with experimental data. A strong agreement between the predicted and measured spectra provides confidence in the accuracy of the computed molecular structure. researchgate.net For example, the characteristic stretching frequencies of the two carbonyl (C=O) groups in the dione ring can be precisely calculated and compared to experimental IR values.
For chiral molecules, computational methods are essential for predicting chiroptical properties like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is the method of choice for calculating ECD spectra, which arise from the differential absorption of left and right circularly polarized light by electronic transitions. researchgate.net Similarly, VCD spectra can be calculated from the harmonic force fields and atomic tensors derived from DFT. researchgate.net By comparing the calculated ECD or VCD spectrum of a specific enantiomer with the experimental spectrum, the absolute configuration of the molecule can be unambiguously determined. This integrated computational-spectroscopic approach is a cornerstone of modern stereochemical analysis. researchgate.net
| Vibrational Mode | Calculated Frequency (DFT/B3LYP) | Experimental Frequency (IR) | Description |
|---|---|---|---|
| ν(C=O) asymmetric | ~1850 | ~1830 | Asymmetric stretch of the anhydride (B1165640) carbonyl groups |
| ν(C=O) symmetric | ~1785 | ~1765 | Symmetric stretch of the anhydride carbonyl groups |
| ν(C-O-C) | ~1240 | ~1225 | Stretching of the ether and anhydride C-O bonds |
| ν(C-H) | ~2980 | ~2960 | Stretching of the aliphatic C-H bonds |
Note: The values in Table 2 are illustrative examples based on typical frequencies for cyclic anhydrides and are intended to demonstrate the principle of spectroscopic validation.
Strategic Utilization of 3,8 Dioxabicyclo 3.2.1 Octane 2,4 Dione As a Versatile Synthetic Scaffold
Role as a Building Block in Complex Molecule Synthesis
The 3,8-dioxabicyclo[3.2.1]octane core is a recurring motif in numerous biologically active natural products and serves as a critical intermediate in their synthesis. ox.ac.uk Methodologies have been developed for the efficient, single-step construction of this framework, making it an accessible building block for more intricate molecules. acs.org For instance, the core of squalestatins/zaragozic acids, potent inhibitors of squalene (B77637) synthase, features a 2,8-dioxabicyclo[3.2.1]octane structure, and synthetic routes have been devised specifically to construct this key intermediate. ox.ac.uk
The versatility of the scaffold is further enhanced by its capacity for skeletal rearrangement under specific conditions. For example, derivatives like 6,8-dioxabicyclo[3.2.1]octan-4-ols can be transformed into 2-chloro-3,8-dioxabicyclo[3.2.1]octane systems, providing a pathway to novel functionalized bicyclic building blocks. This adaptability makes the scaffold a powerful tool in diversity-oriented synthesis, enabling the generation of libraries of complex and structurally diverse molecules. frontiersin.org
Table 1: Examples of Complex Molecules Derived from the Dioxabicyclo[3.2.1]octane Scaffold
| Target Molecule/Core | Synthetic Application |
|---|---|
| Squalestatins/Zaragozic Acids Core | Asymmetric synthesis to form the 2,8-dioxabicyclo[3.2.1]octane core structure. ox.ac.uk |
| Zoapatanol (B1236575) Analogues | The 3,8-dioxabicyclo[3.2.1]octane skeleton is a key feature in bicyclic analogues with high antifertility activity. acs.org |
| Functionalized Pyrans | Derivatives can be used to synthesize optically active pyrans, which are important in the synthesis of other natural products. |
| 6-hydroxyl- or 6-amino-2,8-DOBCOs | Modular synthesis from 1,3-dienes and aldehydes via sequential catalysis. acs.org |
Applications in Peptidomimetic Chemistry and Scaffold Design
In medicinal chemistry, there is a significant effort to develop non-peptide molecules (peptidomimetics) that can mimic the structure and function of natural peptides but with improved stability and bioavailability. researchgate.net The rigid 3,8-dioxabicyclo[3.2.1]octane framework, particularly its nitrogen-containing analogues like 3-aza-6,8-dioxabicyclo[3.2.1]octanes, has proven to be an excellent template for this purpose. researchgate.netthieme-connect.com These scaffolds, referred to as BTAa (Bicycles from Tartaric acid and Amino acids), can act as dipeptide isosteres, where the rigid skeleton spatially orients functional groups to mimic the arrangement of amino acid side chains and backbone amide bonds in a native peptide. thieme-connect.comnih.gov
Design of Rigid Δ-Amino Acid Mimetics
Delta-amino acids are valuable in drug discovery as they can function as dipeptide isosteres and mimetics of reverse turns. researchgate.netnih.gov The 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold has been ingeniously used to synthesize rigid, constrained Δ-amino acids. nih.gov These bicyclic structures can be designed to act as mimics of specific dipeptide sequences. For example, a derivative has been synthesized that serves as a constrained isostere of a Gly-Asn dipeptide. nih.gov By starting with either L- or D-tartaric acid, chemists can access mimetics of both Gly-D-Asn and Gly-L-Asn sequences, respectively, demonstrating precise stereochemical control. nih.gov
Development of Reverse-Turn Inducers in Peptidic Structures
Reverse turns (such as β-turns) are crucial secondary structures in peptides and proteins, often mediating molecular recognition events. The conformational rigidity of the 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold makes it an effective tool for inducing these turns. researchgate.netthieme-connect.com When incorporated into a peptide sequence, these scaffolds can function as reverse-turn mimetics. researchgate.net This has been demonstrated by their introduction into cyclic peptidomimetics, including those containing the RGD (arginine-glycine-aspartic acid) sequence, which is important for integrin binding. researchgate.net The use of these scaffolds allows for a "stereochemical scanning" to probe the conformational requirements for receptor binding. researchgate.net
Precursor to Natural Product Analogues and Their Chemical Synthesis
The 3,8-dioxabicyclo[3.2.1]octane framework is not only a component of natural products but also a starting point for the synthesis of their analogues, which can lead to compounds with improved or novel biological activities. The core structure is present in the natural product zoapatanol and its more potent bicyclic analogues. acs.org
The related 3,8-diazabicyclo[3.2.1]octane skeleton has been used to generate analogues of epibatidine, a potent natural analgesic. nih.govresearchgate.net By substituting different chlorinated heteroaryl rings onto the bicyclic frame, researchers have created new compounds with significant analgesic effects. nih.gov This highlights a key strategy where the rigid bicyclic core is maintained for basic structural and conformational properties, while peripheral functional groups are varied to fine-tune biological activity.
Table 2: Natural Products and Analogues Based on the Bicyclo[3.2.1]octane Framework
| Natural Product | Analogue/Derivative Class | Therapeutic Area |
|---|---|---|
| Epibatidine | 3,8-Diazabicyclo[3.2.1]octanes with chlorinated heteroaryl substituents. nih.govresearchgate.net | Analgesics. nih.gov |
| Zoapatanol | Bicyclic 3,8-dioxabicyclo[3.2.1]octane derivatives. acs.org | Antifertility agents. acs.org |
| Frontalin (B1251666) / Brevicomin | (1S,5R)-5-Methyl-6,8-dioxabicyclo[3.2.1]octane skeletons. capes.gov.br | Insect Pheromones. |
Derivatization for the Synthesis of Chiral Ligands in Asymmetric Catalysis
The development of chiral ligands is fundamental to asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. The rigid, stereodefined nature of bicyclic systems like 3,8-dioxabicyclo[3.2.1]octane makes them attractive candidates for modification into chiral ligands.
While direct examples for the 3,8-dioxabicyclo[3.2.1]octane-2,4-dione are not extensively detailed, the broader class of bicyclo[3.2.1]octane derivatives serves this purpose. For instance, orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid has been developed as a versatile building block for the combinatorial synthesis of pharmacologically active compounds, which can include chiral ligands. researchgate.net Furthermore, asymmetric 1,3-dipolar cycloadditions using dual catalytic systems have been employed to create optically active 8-oxabicyclo[3.2.1]octanes with high enantioselectivity, which are valuable precursors for chiral auxiliaries and ligands. rsc.org The synthesis of enantiomerically pure frontalin and its derivatives, which possess the 6,8-dioxabicyclo[3.2.1]octane core, often relies on asymmetric reactions like Sharpless epoxidation, highlighting the importance of chirality in this class of molecules. researchgate.net These examples underscore the potential of the core scaffold to be derivatized into ligands for asymmetric transformations.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Challenges
The study of 3,8-Dioxabicyclo[3.2.1]octane-2,4-dione and its related structures represents a significant area of research, particularly in the fields of polymer chemistry and synthetic organic chemistry. A major academic contribution has been the exploration of this bicyclic lactone as a monomer for ring-opening polymerization (ROP) to create sustainable polyesters. digitellinc.com Derived from biomass, this monomer offers a pathway to bio-based plastics that can potentially replace petroleum-derived counterparts. digitellinc.com
One of the key achievements is the successful polymerization of a related bicyclic lactone, Oxo-3,8-dioxabicyclo[3.2.1]octane (ODO), to produce a high molecular weight polyester (B1180765), PODO. digitellinc.com Research has demonstrated that this polymerization can be achieved through both solution and bulk methods. The resulting polymer, PODO, exhibits distinct thermal and mechanical properties when compared to conventional polyesters like poly(ε-caprolactone) (PCL) and poly(L-lactide) (PLLA). Notably, PODO has a significantly higher glass-transition temperature than PCL, which is advantageous for applications requiring greater thermal stability. digitellinc.com
However, significant challenges remain. The homopolymer of racemic ODO is amorphous, which limits its mechanical properties, resulting in low modulus and yield strength. digitellinc.com Overcoming this challenge is a primary focus of current research. Another significant challenge lies in the synthesis of the monomer itself. The bicyclo[3.2.1]octane framework is a complex structure, and its synthesis can involve multi-step processes. nih.gov For instance, skeletal rearrangements of related compounds like 6,8-dioxabicyclo[3.2.1]octan-4-ols can lead to the 3,8-dioxabicyclo[3.2.1]octane system, but controlling the stereochemistry of these reactions is a critical hurdle. beilstein-journals.orgnih.gov The configuration of substituents on the initial ring system can dictate the migratory aptitude of the oxygen atoms, leading to different bicyclic products. beilstein-journals.org Achieving high yields and stereoselectivity in the synthesis of the specific 2,4-dione monomer is an ongoing synthetic challenge.
| Property | PODO (atactic) | PCL | PLLA |
| Glass-Transition Temperature (Tg) | Significantly higher than PCL | Lower | High |
| Enthalpy of Polymerization | Lower | Higher | Higher |
| Degradation Temperature | Lower | Higher | Higher |
| Crystallinity | Amorphous | Semi-crystalline | Semi-crystalline |
| Mechanical Properties | Low modulus, low yield strength | Ductile | Brittle |
This table presents a comparison of properties of Poly(Oxo-3,8-dioxabicyclo[3.2.1]octane) (PODO) with petroleum-derived polyesters. digitellinc.com
Emerging Research Avenues for this compound
Emerging research is focused on leveraging the unique structural features of the this compound monomer to create advanced materials with tailored properties. A primary avenue of investigation is the development of copolymers to enhance the mechanical performance of the resulting polyesters. digitellinc.com Copolymerization of racemic ODO with L-lactide (LLA), for example, has been shown to yield a tough thermoplastic material. digitellinc.com This copolymer maintains a high modulus while exhibiting a more than tenfold increase in elongation at break compared to pure PLLA, transforming a brittle material into a much more durable one. digitellinc.com Further exploration of different comonomers and copolymer architectures is a promising direction to create a wide range of sustainable plastics with tunable properties suitable for various applications.
Another significant research avenue is the synthesis of stereochemically pure monomers. The rigid, chiral structure of the bicyclic system makes it an attractive building block for creating stereoregular polymers. beilstein-journals.org Control over the stereochemistry during polymerization could lead to crystalline or semi-crystalline materials with significantly improved thermomechanical properties compared to the current amorphous atactic polymers. This could open up applications in areas requiring high strength and thermal resistance.
Furthermore, the derivation of this monomer from non-edible biomass feedstocks like cellulose (B213188) is a critical area of future research. beilstein-journals.orgnih.gov Developing efficient and scalable processes to convert lignocellulosic biomass into levoglucosenone (B1675106) and subsequently into the 3,8-dioxabicyclo[3.2.1]octane core is essential for the economic viability and sustainability of these bio-based polymers. nih.gov This aligns with the broader goals of green chemistry to create value-added chemicals from renewable resources. rsc.org
Potential for Novel Methodologies and Interdisciplinary Applications
The development of novel synthetic methodologies is crucial for advancing the chemistry of this compound. This includes the exploration of new catalytic systems for both its synthesis and its ring-opening polymerization. illinois.edu Organocatalysis, for instance, presents a metal-free alternative for ROP that is highly desirable for biomedical applications. nih.gov The design of catalysts that can control the stereoselectivity of the polymerization of chiral monomers is a particularly challenging but rewarding goal.
The unique properties of polymers derived from this compound suggest significant potential for interdisciplinary applications. In the biomedical field, its potential as a biocompatible and biodegradable polyester makes it a candidate for applications such as drug delivery, tissue engineering scaffolds, and surgical implants. illinois.edugsconlinepress.com The ability to tune its mechanical properties through copolymerization is especially valuable for creating materials that can match the requirements of specific biological tissues. digitellinc.comnih.gov
In materials science, the introduction of the rigid bicyclic structure into polymer backbones is a strategy to enhance thermal properties, such as the glass transition temperature. digitellinc.com This could lead to the development of high-performance bio-based plastics for durable goods, packaging, and automotive components. The inherent chirality of the monomer, derived from natural sources like cellulose, could also be exploited in applications such as chiral separations or as a component in specialized optical materials. beilstein-journals.org The continued exploration of this compound lies at the intersection of sustainable chemistry, polymer science, and biomedical engineering, promising innovative solutions to contemporary challenges. nih.govrsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the bicyclo[3.2.1]octane-2,4-dione scaffold, and how can regioselectivity challenges be addressed?
- Methodology : Multi-step synthesis involving cyclization reactions (e.g., Diels-Alder or acid-catalyzed ketone cyclization) is typical. For regioselectivity, substituent positioning and steric effects must be optimized. For example, methyl substitution at specific positions (e.g., C-7 in compound 26) can block oxidative metabolism, enhancing stability . Use of Dean-Stark traps for water removal during anhydride formation is also critical for yield optimization .
Q. How can mass spectrometry and LIS (Lanthanide-Induced Shift) data resolve structural ambiguities in substituted dioxabicyclo[3.2.1]octanes?
- Methodology : Mass spectral fragmentation patterns (e.g., loss of C-7 substituents) and LIS data correlating with dihedral angles (φ, ψ) help distinguish between regioisomers. For example, peaks corresponding to σ* orbital alignment in C4–OH configurations can differentiate 3,8-dioxabicyclo from 2,4-dioxabicyclo derivatives .
Q. What are the IUPAC naming conventions for bicyclo[3.2.1]octane derivatives, and how do substituents affect priority assignments?
- Methodology : Substituent positions are numbered based on bridgehead priority (e.g., 3,8-dioxa indicates oxygen at C3 and C8). Methyl or morpholinylmethyl groups at C1 or C8 alter the parent structure’s PIN (Preferred IUPAC Name), as seen in camphoric anhydride derivatives .
Q. How do substituents like methyl or morpholinyl groups influence the compound’s physical properties (e.g., solubility, melting point)?
- Methodology : Bulky substituents (e.g., 4-morpholinylmethyl at C3) increase steric hindrance, reducing solubility in polar solvents. Methyl groups at bridgehead positions (e.g., 1,8,8-trimethyl) elevate melting points due to crystalline packing efficiency, as observed in psychotropic imides .
Advanced Research Questions
Q. What mechanistic insights explain the skeletal rearrangements of 6,8-dioxabicyclo[3.2.1]octan-4-ols under thionyl chloride or Appel conditions?
- Methodology : The C4–OH configuration (axial vs. equatorial) dictates migration pathways. Equatorial OH aligns with σ* orbitals, favoring O8 migration to form 3,8-dioxabicyclo derivatives, while axial OH promotes O6 migration to 2,4-dioxabicyclo systems. Stereoelectronic analysis and DFT calculations validate these pathways .
Q. How can contradictory mass spectral data for substituted dioxabicyclo[3.2.1]octanes be reconciled during structure elucidation?
- Methodology : Cross-referencing fragmentation patterns with isotopic labeling (e.g., deuterated multistriatin isomers) and LIS data resolves ambiguities. For example, non-corresponding ions (b-i) in complex substituents require complementary NMR or X-ray crystallography .
Q. What biosynthetic pathways generate the dioxabicyclo[3.2.1]octane ring in fungal polyketides like aurovertins?
- Methodology : Fungal polyketide synthases (PKS) produce polyene precursors, which undergo iterative epoxidation and anti-Baldwin 6-endo-tet cyclization via flavin-dependent monooxygenases and epoxide hydrolases. Isotopic tracing confirms regioselective ether formation .
Q. How can computational modeling predict the reactivity of bicyclo[3.2.1]octane-2,4-dione derivatives in nucleophilic or electrophilic environments?
- Methodology : Density Functional Theory (DFT) simulations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., at the electron-deficient dione ring) or electrophilic substitution. Steric maps of substituents (e.g., morpholinylmethyl) refine reactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
